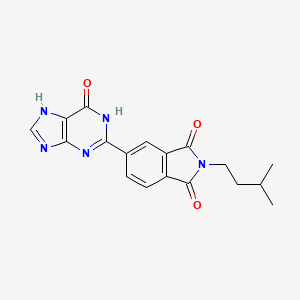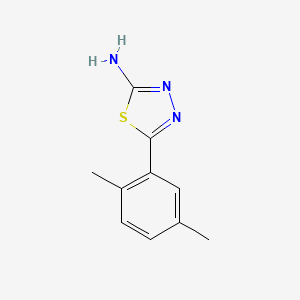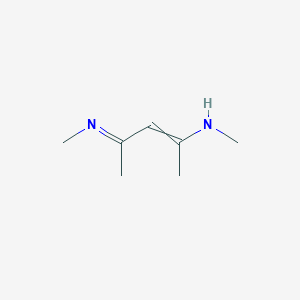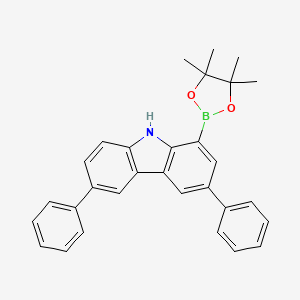
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione is a complex organic compound with the molecular formula C18H17N5O3 and a molecular weight of 351.36 g/mol . This compound is characterized by its unique structure, which includes an isoindoline-1,3-dione core and a purine derivative, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process may involve transition-metal-catalyzed reactions or organocatalytic methods to achieve the desired substitution patterns .
Industrial Production Methods
These methods would need to ensure high purity and yield, possibly through the use of advanced catalytic systems and optimized reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, herbicides, and dyes.
Mécanisme D'action
The mechanism of action of 2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Isoindoline-1,3-dione Derivatives: These compounds have similar core structures and are used in various chemical and biological applications.
Uniqueness
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione is unique due to its combination of an isoindoline-1,3-dione core with a purine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C18H17N5O3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-(3-methylbutyl)-5-(6-oxo-1,7-dihydropurin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17N5O3/c1-9(2)5-6-23-17(25)11-4-3-10(7-12(11)18(23)26)14-21-15-13(16(24)22-14)19-8-20-15/h3-4,7-9H,5-6H2,1-2H3,(H2,19,20,21,22,24) |
Clé InChI |
PTUUXOSRBCNYSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C(=O)N3)NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)





![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)





